molecular formula C18H20FN5O4S B2744816 5-({3-[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2415513-16-3

5-({3-[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2744816
CAS No.: 2415513-16-3
M. Wt: 421.45
InChI Key: PCXORJGSCUGZLO-UHFFFAOYSA-N
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Description

5-({3-[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorinated pyrimidine, a piperidine ring, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorinated Pyrimidine:

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.

    Benzoxazole Formation: The benzoxazole moiety is formed through cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorinated pyrimidine ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-({3-[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.

    Material Science: The compound’s stability and functional groups make it suitable for use in the development of new materials with specific properties, such as fluorescence or conductivity.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents targeting diseases such as cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 5-({3-[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can interact with active sites of enzymes, inhibiting their activity. The piperidine and benzoxazole moieties may enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3-[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its combination of a fluorinated pyrimidine, a piperidine ring, and a benzoxazole moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4S/c1-11-16(19)17(21-10-20-11)23(2)12-4-3-7-24(9-12)29(26,27)13-5-6-15-14(8-13)22-18(25)28-15/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXORJGSCUGZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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